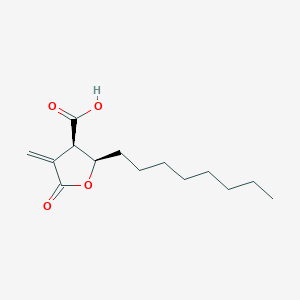

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid is a complex organic compound with the molecular formula C14H22O4. It is characterized by a furan ring structure with various functional groups attached, making it a subject of interest in organic chemistry and various scientific research fields .

Preparation Methods

The synthesis of cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid involves multiple steps, typically starting with the preparation of the furan ring followed by the introduction of the methylene, oxo, and octyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the oxo group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid can be compared with other similar compounds, such as:

Tetrahydrofuran derivatives: These compounds share the furan ring structure but differ in their functional groups.

Octyl-substituted compounds: These compounds have similar alkyl chains but different core structures.

Methylene-oxo compounds: These compounds have similar functional groups but different ring systems.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.

Biological Activity

Cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid, a compound with the molecular formula C14H22O4, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C14H22O4

- Molecular Weight : 254.32 g/mol

- CAS Number : 191282-49-2

- Flash Point : 159.2°C

- Boiling Point : 432.1°C at 760 mmHg

The compound features a tetrahydrofuran ring, which is significant for its biological interactions.

This compound exhibits notable inhibitory effects on fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis. This inhibition can lead to altered mitochondrial function and increased oxidative stress within cells. Specifically, studies have shown that this compound can suppress mitochondrial fatty acid synthesis pathways, leading to decreased levels of lipoic acid (LA) and impaired mitochondrial function .

Therapeutic Implications

- Cancer Treatment : Inhibition of FASN by this compound has been linked to potential therapeutic effects in various cancer models. The reduction in fatty acid synthesis may slow tumor growth and enhance the efficacy of existing treatments by targeting metabolic pathways critical to cancer cell survival .

- Metabolic Disorders : Given its role in fatty acid metabolism, this compound may also hold promise for treating metabolic disorders characterized by dysregulated lipid metabolism.

Study 1: Inhibition of Fatty Acid Synthase

A study investigating the effects of this compound on human cells demonstrated that treatment resulted in:

- Decreased LA content.

- Increased reactive oxygen species (ROS) levels.

- Reduced cell viability in cancer cell lines.

These findings suggest that the compound's mechanism involves both direct inhibition of FASN and secondary effects through oxidative stress induction .

Study 2: Mitochondrial Dysfunction

Further research indicated that overexpression of human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) could protect cells from low doses of the compound, highlighting a potential therapeutic window where the compound could be used effectively without overwhelming cellular defense mechanisms .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2R,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](C(=C)C(=O)O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.